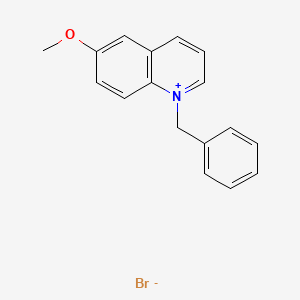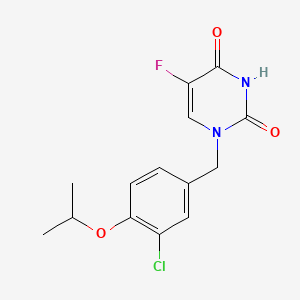![molecular formula C12H17NO3S B14483063 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide CAS No. 65907-98-4](/img/structure/B14483063.png)
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is an organic compound that features both hydroxyl and sulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide typically involves the reaction of a suitable precursor with 2-aminoethane-1-thiol and 2-aminoethan-1-ol. The reaction is carried out in toluene under reflux conditions with a Dean–Stark trap to remove water formed during the reaction . The structure of the synthesized compound is confirmed using NMR and mass spectrometry techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiolates or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a nucleophile, participating in various biochemical reactions and potentially inhibiting certain enzymes or pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: A compound with similar functional groups, used in various chemical applications.
Uniqueness
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65907-98-4 |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-hydroxyethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(15)11(17-8-7-14)12(16)13-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) |
Clave InChI |
JGWSPQSJGSCPCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC1=CC=CC=C1)SCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)




![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)


![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)


